molecular formula C3H9O3PSi B1591196 Trimethylsilyl polyphosphate CAS No. 40623-46-9

Trimethylsilyl polyphosphate

Cat. No. B1591196
CAS RN: 40623-46-9
M. Wt: 152.16 g/mol
InChI Key: YSVQLWJDHYBITL-UHFFFAOYSA-N
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Description

Trimethylsilyl polyphosphate, also known as PPSE or Polyphosphoric acid trimethylsilyl ester, is a compound with the linear formula {-P(=O)[OSi(CH3)3]O-}n . It is a versatile reagent used for many reactions involving dehydration, such as substitutions, rearrangements, and condensations .


Synthesis Analysis

A novel synthetically important reaction has been developed for the quick, convenient, and high-yield preparation of trimethylsilyl esters of phosphorus (III) acids, which are synthetically valuable Michaelis–Arbuzov reaction precursors . The initial compounds used are derivatives of propan-2-ol phosphorylated in the second position capable of long-term storage and available silylating reagents: hexamethyldisilazane, bis (trimethylsilyl)acetamide, and diethyl (trimethylsilyl)amine .


Molecular Structure Analysis

The molecular structure of Trimethylsilyl polyphosphate is represented by the linear formula {-P(=O)[OSi(CH3)3]O-}n . It contains a total of 16 bonds, including 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds .


Chemical Reactions Analysis

Trimethylsilyl polyphosphate is a versatile reagent used for many reactions involving dehydration, such as substitutions, rearrangements, and condensations . It has been widely used for several synthetically useful transformations like dehydration of amides leading to nitriles or the Beckmann rearrangement .


Physical And Chemical Properties Analysis

Trimethylsilyl polyphosphate is a liquid with a refractive index of n20/D 1.434 and a density of 1.18 g/mL at 25 °C (lit.) . It has a boiling point or initial boiling point and boiling range, lower and upper explosion limit/flammability limit, and a partition coefficient n-octanol/water .

Scientific Research Applications

Organic Synthesis Applications

  • Activation of Oxygen Functions : TMSP acts as an aprotic solvent in organic synthesis, activating oxygen functions under mild conditions to facilitate various synthetic transformations. Its application extends to promoting several synthetically useful reactions (T. Imamoto, 1985).
  • Homologation-Epoxidation-Cyclization Strategy : TMSP serves as a basis for strategies that mimic the fundamental processes in ladder polyether biosynthesis, such as chain homologation, stereoselective epoxidation, and endo-selective, stereospecific hydroxyepoxide cyclization (Timothy Heffron & T. Jamison, 2003).

Materials Science and Electrochemistry

  • Film-Forming Additive in Lithium-Ion Batteries : As a novel film-forming additive, TMSP significantly enhances the electrochemical performance of high cut-off potential cathode materials in lithium-ion batteries by forming a protective film that prevents electrolyte decomposition and improves capacity retention (Guochun Yan et al., 2014; H. Rong et al., 2014).
  • Enhanced Cyclability of Cathodes : The addition of TMSP to electrolytes in lithium-ion batteries improves the cycling performance of cathodes at high voltages by stabilizing the cathode-electrolyte interface, which is crucial for the longevity and efficiency of battery materials (Young-Min Song et al., 2016).

Analytical Chemistry

  • Trimethylsilylation in Chromatography : TMSP derivatives are employed in gas chromatography and mass spectrometry for the derivatization of condensed polyphosphates and related nucleotides, facilitating their analysis despite challenges associated with phosphorus-oxygen bond cleavage (W. Griest & T. W. Martin, 1978).

Gas Permeation and Separation Membranes

  • High Gas Permeability Polymers : Poly[1-(trimethylsilyl)-1-propyne] and related polymers, synthesized via metathesis polymerization, exhibit exceptionally high gas permeability, making them of interest for applications in gas separation, pervaporation, sensors, and photoresists (K. Nagai et al., 2001).

Safety And Hazards

Trimethylsilyl polyphosphate is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

InChI

InChI=1S/C3H9O3PSi/c1-8(2,3)6-7(4)5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVQLWJDHYBITL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OP(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O3PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583190
Record name PUBCHEM_16133246
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(phosphooxy)silane

CAS RN

40623-46-9
Record name PUBCHEM_16133246
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsilyl polyphosphate
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Synthesis routes and methods

Procedure details

A stock solution of trimethylsilyl polyphosphate (prepared according to Yokoyama, Masataka; Yoshida, Sayaka; Imamoto, Tsuneo. Synthesis, 1982, 7, 591-592) was prepared by combining P2O5 (10 g) and hexamethyldisiloxane (25 ml) in anhydrous toluene (50 ml) and heating the mixture at 80° C. until it became a clear solution (about 45 minutes). 2-Chloro-6-(4-{[(3,4-dichloro-5-methyl-1H-pyrrol-2-yl)carbonyl]amino}piperidin-1-yl)pyrimidine-4-carboxamide (Example 37, 2.1 g, 4.8 mmol) was treated with trimethylsilyl polyphosphate (80 ml), and the reaction was heated at 80° C. for 5 h, after which the reaction was about 50% complete. No further reaction was apparent after adding more trimethylsilyl polyphosphate and letting the reaction stir an additional 2.5 days. Upon cooling to room temperature, the reaction was concentrated under reduced pressure until most of the solvent was removed. The remaining liquid was triturated with EtOAc and water to form a brown precipitate, which was mostly the amide precursor. The mixture was filtered, and the filtrate was concentrated under reduced pressure to give the title compound as a yellow solid. About 20 mg was purified by preparatory HPLC, using a gradient of 35-75% acetonitrile/water (0.1% TFA), while the rest was carried on without further purification.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
2-Chloro-6-(4-{[(3,4-dichloro-5-methyl-1H-pyrrol-2-yl)carbonyl]amino}piperidin-1-yl)pyrimidine-4-carboxamide
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
224
Citations
T Imamoto, T Matsumoto, H Yokoyama… - The Journal of …, 1984 - ACS Publications
A study has been made of the preparationof a new polyphosphate reagent, trimethylsilyl polyphosphate (PPSE), and its use in organic synthesis. The reaction of phosphorus pentoxide …
Number of citations: 45 pubs.acs.org
EM Berman, HDH Showalter - The Journal of Organic Chemistry, 1989 - ACS Publications
Trimethylsilyl polyphosphate for intramolecular Friedel-Crafts cyclizations … Trimethylsilyl Polyphosphate for Intramolecular Friedel-Crafts Cyclizations … Trimethylsilyl polyphosphate …
Number of citations: 29 pubs.acs.org
T IMAMOTO - Journal of Synthetic Organic Chemistry, Japan, 1985 - jstage.jst.go.jp
The preparation of a new polyphosphate reagent, trimethylsilyl polyphosphate (polyphosphoric acid trimethylsilyl ester)(PPSE), and its use in organic synthesis are described. PPSE is …
Number of citations: 8 www.jstage.jst.go.jp
T Imamoto, H Yokoyama, M Yokoyama - Tetrahedron Letters, 1982 - Elsevier
THE REACTION OF ARYL METHYL KETONES WITH AROMATIC ALDEHYDES IN TRIMETHYLSILYL POLYPHOSPHATE (PPSE). FORMATION OF MESO-2,4,6-TRIS … THE …
Number of citations: 13 www.sciencedirect.com
BA Reinhardt… - 1990 - apps.dtic.mil
… A series of five 6F-polybenzoxazoles were synthesized by the trimethylsilyl-polyphosphate PPSE condensation of various aromatic dicarboxyllic acids with 4, 4-…
Number of citations: 1 apps.dtic.mil
T Imamoto, H Yokoyama, M Yokoyama - Tetrahedron letters, 1981 - Elsevier
Various oximes were rearranged smoothly to the corresponding amides in trimethylsilyl polyphosphate (PPSE) which was conveniently prepared from phosphorus pentoxide and …
Number of citations: 69 www.sciencedirect.com
JG Lee, KC Kim - Tetrahedron letters, 1992 - Elsevier
OF cycuIIE;K&NEz AM) CYCWHEXAD~N= WITH SELENIUM DIOXIDE-mY?L FOLYPHOSPHATE Summary: Selenlum dloxlde fs depolymerlzed and a Page 1 T&lheQon …
Number of citations: 31 www.sciencedirect.com
M Yokoyama, S Yoshida, T Imamoto - Synthesis, 1982 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 58 www.thieme-connect.com
JM Aizpurua, C Palomo - Bulletin de la Société chimique de …, 1984 - pascal-francis.inist.fr
… XXVII: Improved synthesis of 2-substituted benzoxazoles induced by trimethylsilyl polyphosphate (PPSE) … XXVII: Improved synthesis of 2-substituted benzoxazoles induced …
Number of citations: 12 pascal-francis.inist.fr
KP Bastola, A Hazekamp, R Verpoorte - Planta medica, 2007 - thieme-connect.com
… In this letter, we describe the production of CBNA by dehydrogenation of THCA using selenium dioxide mixed with trimethylsilyl polyphosphate (PPSE) as the catalyst in carbon …
Number of citations: 12 www.thieme-connect.com

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